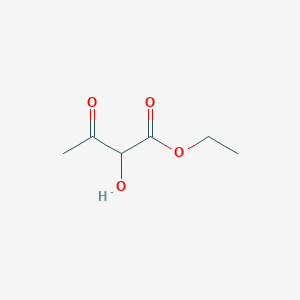

Ethyl 2-hydroxy-3-oxobutanoate

Description

General Overview of Ethyl 2-hydroxy-3-oxobutanoate within Keto-Ester Systems

This compound, also known as ethyl α-acetolactate, belongs to a specialized subclass of keto-esters: the α-hydroxy-β-keto esters. This classification signifies the presence of a hydroxyl (-OH) group on the carbon atom alpha to the ester group and a ketone (C=O) group on the beta carbon. This arrangement of functional groups imparts a unique electronic and steric environment, influencing its chemical behavior.

The general structure of a β-keto ester allows for enolate formation, a key reactive intermediate in many carbon-carbon bond-forming reactions. fiveable.mefiveable.me The introduction of an α-hydroxy group, as seen in this compound, adds another layer of complexity and functionality. This hydroxyl group can participate in hydrogen bonding and act as a directing group in stereoselective reactions.

The synthesis of α-hydroxy-β-keto esters can be challenging due to the potential for side reactions. acs.org One notable method for the preparation of 2-hydroxy-3-oxo-esters involves the di-n-butyltin oxide-catalyzed rearrangement of the corresponding 3-hydroxy-2-oxocarboxylic acid esters. rsc.orgsci-hub.seresearchgate.netresearchgate.net This transformation provides a valuable route to access this important class of compounds.

Historical Context of Related Multifunctional Esters in Organic Synthesis

The journey of esters in chemistry began in the mid-19th century, and they have since become recognized as crucial organic compounds with wide-ranging industrial applications. acs.org β-Keto esters, in particular, have a rich history in organic synthesis, with their utility being significantly expanded by the development of palladium-catalyzed reactions of their allylic esters. nih.gov These compounds are vital synthons due to their dual electrophilic and nucleophilic nature, making them key intermediates in the synthesis of complex molecules. researchgate.net

The development of methods to introduce multiple functional groups into a single molecule, creating multifunctional esters, has been a significant endeavor in synthetic chemistry. This has been driven by the need to construct complex natural products and pharmaceuticals efficiently. acs.orgbohrium.com The synthesis of multifunctional benzene-1,3,5-tricarboxamides, for example, highlights the creative strategies employed to create structurally diverse molecules. acs.orgacs.org The study of Hantzsch esters and hemiacetal esters further illustrates the versatility and evolving applications of multifunctional esters in modern organic synthesis. acs.orgnih.govdicp.ac.cn

Conceptual Framework and Research Significance of α-Hydroxylated β-Keto Esters

The α-hydroxy-β-dicarbonyl motif, present in this compound, is a key structural feature in numerous biologically active compounds and pharmaceuticals. acs.orgmdpi.comresearchgate.net This has spurred considerable research into methods for the α-hydroxylation of β-dicarbonyl compounds. acs.orgresearchgate.netnih.gov These methods often employ various oxidizing agents and catalytic systems to achieve the desired transformation under mild conditions. acs.orgnih.gov

The significance of α-hydroxylated β-keto esters extends to their role as precursors in the biosynthesis of essential amino acids like valine and leucine (B10760876). For instance, α-acetolactic acid, the carboxylic acid precursor to esters like this compound, is formed from pyruvic acid by the enzyme acetolactate synthase. wikipedia.org The study of these biosynthetic pathways and the intermediates involved is crucial for understanding metabolic processes and for the development of new herbicides and pharmaceuticals.

Furthermore, the development of enantioselective methods for the synthesis of α-hydroxy-β-keto esters is of great importance, as the stereochemistry of these compounds is often critical for their biological activity. mdpi.comsioc-journal.cn The ability to control the three-dimensional arrangement of atoms in these molecules opens up new avenues for the design and synthesis of novel therapeutic agents and other functional materials.

Chemical and Physical Properties

While specific experimental data for this compound is limited in readily available literature, some properties can be inferred from related compounds and computational models.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | Ethyl 2-(hydroxyimino)-3-oxobutanoate nih.gov | Ethyl 2-methyl-3-oxobutanoate tandfonline.comtandfonline.com |

| Molecular Formula | C₆H₁₀O₄ | C₆H₉NO₄ | C₇H₁₂O₃ |

| Molecular Weight | 146.14 g/mol | 159.14 g/mol | 144.17 g/mol |

| Appearance | Likely a liquid | Colorless or light yellow liquid | Not specified |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Expected to be soluble in polar organic solvents | Soluble in alcohol and ether, insoluble in water chembk.com | Not specified |

Research Findings

Detailed research specifically on this compound is not extensively documented in publicly accessible databases. However, research on the broader class of α-hydroxy-β-keto esters and their synthesis provides valuable insights.

One of the key synthetic strategies to access 2-hydroxy-3-oxo-esters is the tertiary ketol rearrangement of 3-hydroxy-2-oxocarboxylic acid esters. A notable example is the use of di-n-butyltin oxide as a catalyst for this rearrangement. rsc.orgsci-hub.seresearchgate.netresearchgate.net This method has been shown to be effective for a range of substrates.

Table 2: Catalytic Rearrangement to 2-Hydroxy-3-oxo-esters

| Substrate (3-hydroxy-2-oxo-ester) | Catalyst | Product (2-hydroxy-3-oxo-ester) | Significance | Reference |

| Various 3-hydroxy-2-oxocarboxylic acid esters | Di-n-butyltin oxide | Corresponding 2-hydroxy-3-oxo-esters | Simulates the reversible rearrangement catalyzed by the enzyme reductoisomerase. rsc.orgsci-hub.seresearchgate.netresearchgate.net | rsc.orgsci-hub.seresearchgate.netresearchgate.net |

The α-hydroxylation of β-keto esters is another critical area of research. Various methods have been developed to introduce a hydroxyl group at the α-position of a β-keto ester.

Table 3: Methods for α-Hydroxylation of β-Keto Esters

| β-Keto Ester Substrate | Reagent/Catalyst | Product | Key Features | Reference |

| α-Unsubstituted β-oxoesters and β-oxoamides | m-chloroperbenzoic acid | α-Hydroxy-β-dicarbonyl compounds | Metal-free, mild reaction conditions. acs.org | acs.org |

| β-Keto esters | Visible light, ethylenediamine-copper(II) catalyst | α-Hydroxy β-keto esters | Environmentally friendly, uses air as an oxidant. nih.gov | nih.gov |

| β-Keto esters | Chiral drugs (e.g., timolol, propranolol) as organocatalysts | Chiral α-hydroxy β-keto esters | Asymmetric synthesis, though enantioselectivity varies. sioc-journal.cn | sioc-journal.cn |

Properties

Molecular Formula |

C6H10O4 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

ethyl 2-hydroxy-3-oxobutanoate |

InChI |

InChI=1S/C6H10O4/c1-3-10-6(9)5(8)4(2)7/h5,8H,3H2,1-2H3 |

InChI Key |

BKLZHQNOJJQEBA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C)O |

Origin of Product |

United States |

Occurrence, Formation Pathways, and Stability Studies

Investigation of Oxidative Formation from β-Keto Esters

The formation of ethyl 2-hydroxy-3-oxobutanoate can be envisaged as arising from the oxidation of the readily available starting material, ethyl acetoacetate (B1235776).

Identification as an Oxidation Product of Ethyl Acetoacetate

While direct, extensive studies identifying this compound as a major product of ethyl acetoacetate oxidation are not widely documented in publicly available literature, its formation is chemically plausible. The active methylene (B1212753) group in ethyl acetoacetate, situated between two carbonyl groups, is susceptible to oxidation. The introduction of a hydroxyl group at this position would yield this compound.

Kinetics studies on the oxidation of ethyl acetoacetate by various oxidizing agents have been performed, primarily focusing on the disappearance of the parent compound rather than the isolation and identification of specific oxidation products like this compound. ijcps.org

Mechanistic Elucidation of Atmospheric Oxygen-Induced Transformations

The transformation of ethyl acetoacetate to this compound in the presence of atmospheric oxygen is believed to proceed via a free-radical autoxidation mechanism. This process is likely initiated by the abstraction of a hydrogen atom from the active methylene group (the α-carbon).

The proposed mechanism involves the following key steps:

Initiation: An initiator, which could be a trace metal ion or a radical species formed by light or heat, abstracts a hydrogen atom from the α-carbon of ethyl acetoacetate, forming a resonance-stabilized enolate radical.

Propagation: The enolate radical reacts with molecular oxygen (a diradical) to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another molecule of ethyl acetoacetate, propagating the chain reaction and forming a hydroperoxide.

Formation of the Hydroxyl Group: The hydroperoxide intermediate is unstable and can undergo further reactions to yield the final hydroxylated product, this compound. This may involve the homolytic cleavage of the O-O bond, followed by hydrogen abstraction.

It is important to note that this is a proposed mechanism based on general principles of autoxidation of compounds with active methylene groups. Detailed experimental studies specifically elucidating this transformation for ethyl acetoacetate are limited. The presence of peroxides has been detected in aged samples of similar esters like ethyl acetate (B1210297), which supports the plausibility of such oxidative pathways. acs.org

Table 1: Plausible Intermediates in the Atmospheric Oxidation of Ethyl Acetoacetate

| Intermediate | Chemical Formula | Role in the Proposed Mechanism |

| Ethyl acetoacetate enolate radical | C₆H₉O₃• | Initial radical formed by H-abstraction |

| Peroxyl radical | C₆H₉O₅• | Product of the reaction with O₂ |

| Hydroperoxide | C₆H₁₀O₅ | Intermediate leading to the hydroxylated product |

Degradation Pathways and Shelf-Life Stability in Research Reagents

The stability of this compound as a research reagent is a critical factor for its reliable use in scientific experiments. Its multifunctional nature makes it susceptible to various degradation pathways.

The shelf life of organic compounds can be influenced by factors such as exposure to light, temperature, humidity, and the presence of impurities. researchgate.net For many chemical reagents, a general shelf life of several years is often suggested, but this can vary significantly based on the compound's intrinsic stability and storage conditions. onepointesolutions.com

Due to the limited specific data on the degradation of this compound, its stability can be inferred by examining related β-keto esters and α-hydroxy ketones. Acetoacetate itself is known to be an unstable compound that undergoes rapid decarboxylation. researchgate.netnih.gov

Potential degradation pathways for this compound include:

Decarboxylation: Similar to other β-keto acids and esters, this compound could undergo decarboxylation, particularly upon heating, to yield 1-hydroxypropan-2-one.

Oxidative Cleavage: The α-hydroxy ketone moiety is susceptible to oxidative cleavage, which could lead to the formation of smaller carboxylic acid and ester fragments.

Ester Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to the corresponding carboxylic acid, 2-hydroxy-3-oxobutanoic acid, and ethanol (B145695). youtube.com

Peroxide Formation: Like many organic compounds that can form radicals, there is a potential for peroxide formation over time, especially if stored improperly in the presence of air. yale.edumsstate.eduutexas.edu

To ensure the integrity of this compound as a research reagent, it is recommended to store it in a cool, dark place, under an inert atmosphere, and to periodically check for signs of degradation.

Table 2: Potential Degradation Products of this compound

| Degradation Pathway | Potential Product(s) |

| Decarboxylation | 1-Hydroxypropan-2-one, Carbon dioxide |

| Oxidative Cleavage | Acetic acid, Ethyl formate (B1220265) |

| Ester Hydrolysis | 2-Hydroxy-3-oxobutanoic acid, Ethanol |

Synthetic Methodologies and Strategies

Chemical Synthesis Approaches to α-Hydroxylated β-Keto Esters

Alkylation of Enolate Ions Derived from β-Keto Esters

A primary strategy for introducing substituents at the α-position of β-keto esters like ethyl acetoacetate (B1235776) involves the generation of an enolate ion, which then acts as a nucleophile. vanderbilt.edulibretexts.orgpressbooks.pubfiveable.me The α-hydrogens of ethyl acetoacetate are flanked by two carbonyl groups, rendering them sufficiently acidic (pKa ≈ 10.7) to be deprotonated by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. libretexts.org

This enolate can then undergo an SN2 reaction with an electrophilic alkylating agent, such as an alkyl halide, to form a new carbon-carbon bond at the α-carbon. libretexts.orgpressbooks.pub This process is known as the acetoacetic ester synthesis and is a classic method for preparing α-substituted methyl ketones. pressbooks.publibretexts.org To synthesize α-hydroxylated β-keto esters, a similar strategy can be envisioned, where the enolate reacts with an electrophilic oxygen source.

The general steps for alkylation of ethyl acetoacetate enolates are:

Enolate Formation: Treatment of ethyl acetoacetate with a base like sodium ethoxide abstracts an α-proton. libretexts.org

Nucleophilic Attack: The resulting enolate attacks an alkyl halide in an SN2 fashion. libretexts.org

Hydrolysis and Decarboxylation (Optional): The resulting α-substituted β-keto ester can be hydrolyzed to a β-keto acid, which readily decarboxylates upon heating to yield a ketone. libretexts.org

While direct hydroxylation of the enolate can be challenging due to competing side reactions, this fundamental reactivity provides a basis for more complex transformations leading to the desired α-hydroxy-β-keto ester framework.

Condensation Reactions Leading to Related Structures (e.g., Knoevenagel, Biginelli)

Condensation reactions are powerful tools for carbon-carbon bond formation and are central to the synthesis of many heterocyclic and unsaturated compounds. While not always directly yielding ethyl 2-hydroxy-3-oxobutanoate, they are crucial for preparing derivatives and related structures.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgtandfonline.com Ethyl acetoacetate is a classic example of an active methylene compound. wikipedia.org The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.org While the standard Knoevenagel condensation does not introduce a hydroxyl group at the α-position, modifications and subsequent reactions of the products can lead to related structures. For instance, the reduction of Knoevenagel condensation adducts can be a viable method for preparing β-keto esters. rsc.org

The Biginelli reaction is a one-pot multicomponent reaction that condenses an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). nih.govbohrium.comnih.gov This reaction is typically catalyzed by an acid. ias.ac.in The DHPMs are a class of biologically active heterocyclic compounds. nih.gov In some instances, the Biginelli product can undergo further reactions, such as a hetero-Diels-Alder reaction with another molecule of a β-keto ester derivative, leading to more complex fused bicyclic structures. nih.govresearchgate.net

| Reaction | Reactants | Typical Product | Relevance to this compound |

|---|---|---|---|

| Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene Compound (e.g., Ethyl Acetoacetate) | α,β-Unsaturated Carbonyl Compound | Synthesis of precursors that can be further modified. rsc.org |

| Biginelli Reaction | Aldehyde + β-Keto Ester (e.g., Ethyl Acetoacetate) + Urea/Thiourea | Dihydropyrimidinone (DHPM) | Synthesis of heterocyclic derivatives. nih.govbohrium.comnih.gov |

Multi-Component Reaction Paradigms for Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. researchgate.net MCRs are valued for their atom and step economy, making them attractive for generating molecular diversity. researchgate.net

This compound and its parent compound, ethyl acetoacetate, are frequently employed as key building blocks in MCRs. For example, a three-component reaction of 1H-indole-3-carbaldehyde, ethyl 3-oxobutanoate, and malononitrile (B47326) can be used to synthesize new indole (B1671886) derivatives. ekb.egresearchgate.net Similarly, the Biginelli reaction, as mentioned previously, is a classic three-component condensation. nih.gov Researchers have also discovered new MCRs, such as a five-component condensation involving a urea, a β-keto ester, and formaldehyde, which proceeds through a Biginelli intermediate followed by a hetero-Diels-Alder reaction. nih.govresearchgate.net

Acid-Catalyzed Esterification for Analogous Systems

Transesterification is a key reaction for modifying esters and is particularly effective for β-keto esters. rsc.org This process involves the exchange of the alcohol portion of an ester with another alcohol, typically under acidic or basic catalysis. rsc.org This method allows for the synthesis of a variety of β-keto ester analogs from a common precursor. For instance, various Lewis acids like boron trifluoride diethyl etherate have been shown to effectively catalyze the transesterification of β-keto esters. rsc.org While this method does not directly create the α-hydroxy group, it is a crucial tool for diversifying the ester functionality in α-hydroxy-β-keto ester systems.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit high stereoselectivity, which is particularly valuable for the synthesis of chiral molecules like α-hydroxy-β-keto esters.

Enzyme-Catalyzed Formation Pathways (e.g., Pyruvate (B1213749):Pyruvate Acetaldehydetransferase for Analogs)

The enzymatic reduction of α-keto esters is a well-established method for producing optically active α-hydroxy esters. abap.co.in Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are a class of enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols with high stereoselectivity. mdpi.com These enzymes have been successfully employed for the asymmetric reduction of various β-keto esters to produce chiral β-hydroxy esters. researchgate.netnih.govfrontiersin.org

For the synthesis of α-hydroxy-β-keto esters, a different enzymatic approach is required. One such strategy involves the use of aldolases. For example, a tandem biocatalytic process combining an aldol (B89426) addition reaction catalyzed by an aldolase (B8822740) with a subsequent carbonyl reduction catalyzed by a ketoreductase has been developed for the synthesis of homochiral 2-hydroxy-4-butyrolactone derivatives. acs.org Specifically, aldolases like 3-methyl-2-oxobutanoate (B1236294) hydroxymethyltransferase (KPHMT) and 2-keto-3-deoxy-l-rhamnonate aldolase (YfaU) can catalyze the aldol addition of 2-oxoacids to aldehydes. acs.org

Furthermore, whole-cell biocatalysis provides a practical approach for these transformations. For instance, manganese(II) oxidizing bacteria have been used as whole-cell catalysts for the α-hydroxylation of β-keto esters in water. mdpi.com Recombinant E. coli strains overexpressing specific reductases have also been engineered for the efficient synthesis of chiral hydroxy esters. nih.gov For example, an NADH-dependent reductase from Candida magnoliae has been used for the highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate. nih.gov

| Enzyme/Organism | Substrate | Product | Key Features |

|---|---|---|---|

| Ketoreductases (KREDs) | α-alkyl-β-keto esters | Optically pure α-alkyl-β-hydroxy esters | High stereoselectivity (>99% de, >99% ee). nih.govfrontiersin.org |

| Aldolases (e.g., YfaUEcoli) | 2-oxoacids + Aldehydes | Aldol adducts (precursors to hydroxy lactones) | Tandem reaction with ketoreductases for stereodivergent synthesis. acs.org |

| Manganese(II) oxidizing bacteria (e.g., MnB1) | β-keto ester | α-hydroxy-β-keto ester | Whole-cell catalysis in aqueous medium. mdpi.com |

| Recombinant E. coli expressing reductase from Candida magnoliae | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | High yield (>99.0%) and enantiomeric excess (>99.9% ee). nih.gov |

Stereoselective Biocatalytic Approaches to Chiral Hydroxy-Esters

The synthesis of chiral hydroxy-esters, such as specific stereoisomers of this compound, is of significant interest due to their role as versatile building blocks in the pharmaceutical and fine chemical industries. jiangnan.edu.cn Biocatalytic reduction of the precursor β-keto esters using whole-cell systems or isolated enzymes offers a powerful method to achieve high stereoselectivity under mild reaction conditions. jiangnan.edu.cnresearchgate.net

Microorganisms like baker's yeast (Saccharomyces cerevisiae), as well as various other yeasts and fungi, are widely employed for the asymmetric reduction of prochiral ketones. researchgate.netoup.com For instance, the reduction of ethyl 2-methyl 3-oxobutanoate, a close analog of the target compound, has been demonstrated using several fungal strains. tandfonline.com In one study, Penicillium purpurogenum was found to reduce this substrate to the corresponding anti-(2S, 3S) and syn-(2S, 3R)-hydroxy esters with high diastereoselectivity (93/7) and excellent enantiomeric excess (90% ee for the anti-isomer and >99% ee for the syn-isomer). tandfonline.com The stereochemical outcome of these bioreductions is governed by the specific enzymes within the microorganism, which often follow Prelog's rule, leading to the formation of (S)-alcohols. researchgate.net

Engineered E. coli cells, which overexpress specific carbonyl reductases (CRES) or alcohol dehydrogenases (ADHs), represent a more targeted approach. acs.orgrsc.org These recombinant systems can overcome limitations of wild-type strains by increasing the concentration of the desired reductase, thus improving reaction rates and productivity. rsc.orgpsu.edu For example, genetically engineered E. coli overexpressing alcohol dehydrogenase from baker's yeast has been used for the reduction of ethyl 2-oxo-4-phenylbutyrate, yielding the (R)-enantiomer. jiangnan.edu.cn The selection of the enzyme is critical, as different reductases can exhibit complementary stereoselectivity, providing access to different diastereomers of the final product. nih.govacs.org

The following table summarizes representative examples of biocatalytic reductions of β-keto esters, illustrating the high degree of stereoselectivity achievable.

| Biocatalyst | Substrate | Product Configuration | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |

| Penicillium purpurogenum | Ethyl 2-methyl 3-oxobutanoate | anti-(2S, 3S) & syn-(2S, 3R) | - | 90% ee (anti), >99% ee (syn); 93/7 dr | tandfonline.com |

| Saccharomyces cerevisiae | Ethyl acetoacetate | (S)-ethyl 3-hydroxybutanoate | 59-76 | 85% ee | ethz.ch |

| Rhodotorula sp. | Ethyl acetoacetate | (S)-ethyl 3-hydroxybutanoate | ~80 | >99% ee | researchgate.net |

| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutyrate | (R)-ethyl 2-hydroxy-4-phenylbutyrate | 91 | >99% ee | jiangnan.edu.cn |

| Engineered E. coli (with AcCR and GDH) | Methyl acetoacetate | (R)-methyl 3-hydroxybutyrate | 85.3 | >99.9% ee | rsc.org |

Optimization of Bioreduction Conditions (e.g., Fed-Batch Strategies, Cofactor Dependence)

The efficiency of biocatalytic reductions is heavily dependent on the regeneration of nicotinamide (B372718) cofactors (NADH or NADPH), which are the actual reducing agents in the enzymatic reaction. oup.comtandfonline.com In whole-cell bioreductions, this is typically achieved through the cell's own metabolic pathways, using a co-substrate like glucose or ethanol (B145695). psu.edutandfonline.com However, the native capacity for cofactor regeneration can often be the rate-limiting step, especially in engineered strains with high reductase activity. nih.gov

To address this, a "coupled-enzyme" approach is often implemented where a second dehydrogenase, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), is co-expressed with the primary reductase. nih.govnih.gov This creates a highly efficient internal recycling system. For example, co-expressing a carbonyl reductase from Acetobacter sp. with a glucose dehydrogenase from Bacillus subtilis in E. coli has been shown to significantly enhance the production of (R)-methyl 3-hydroxybutyrate. rsc.org

High concentrations of the keto ester substrate can be toxic to the microbial cells or inhibit the reductase enzyme, leading to low yields. scispace.com Fed-batch strategies are a common and effective solution to this problem. researchgate.netacs.org In a fed-batch process, the substrate is added gradually over the course of the reaction, maintaining a low, non-inhibitory concentration. researchgate.net This approach has been successfully used to increase the final product concentration significantly. For the synthesis of (R)-HBME, a fed-batch strategy that also involved pH tuning resulted in a space-time yield of approximately 265 g L⁻¹ d⁻¹, overcoming the issue of low substrate tolerance. rsc.org Similarly, in the production of (R)-CHBE, a substrate fed-batch strategy in a biphasic system allowed for the complete conversion of a high total amount of substrate (1200 mmol). scispace.com This demonstrates that process engineering strategies are crucial for making biocatalytic reductions economically feasible on a larger scale. oup.comscispace.com

Green Chemistry Principles in Synthetic Design

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly integral to the design of synthetic routes for compounds like this compound. Key considerations include the use of safer solvents, the development of energy-efficient reaction methodologies, maximizing atom economy, and minimizing waste. labmanager.comprimescholars.com

Application of Solvent-Free and Aqueous Media Syntheses

A major goal of green chemistry is to eliminate or replace hazardous organic solvents. Performing reactions in aqueous media or under solvent-free conditions are two prominent strategies. nih.govniscpr.res.in Water is an environmentally benign, non-toxic, and inexpensive solvent. nih.gov Methods have been developed for the synthesis of α-keto esters and the dichlorination of β-keto esters in aqueous media using an Oxone/aluminum trichloride (B1173362) system. organic-chemistry.orgthieme-connect.com These processes offer advantages such as high yields, short reaction times, and operational simplicity. nih.govorganic-chemistry.org

Solvent-free reactions, often facilitated by mechanical energy or microwave irradiation, completely avoid the use of solvents, thereby reducing waste and simplifying product purification. niscpr.res.inrsc.org Mechanochemical methods, such as high-speed ball-milling (HSBM), can induce reactions between solid or liquid reactants without any bulk solvent. rsc.org This technique has been successfully applied to esterification and amidation reactions, demonstrating its potential for greener synthesis. rsc.orgchemrxiv.org

Microwave-Assisted and Mechanochemical Methods

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netsciforum.net The synthesis of various heterocyclic compounds from ethyl 3-oxobutanoate (ethyl acetoacetate) has been efficiently achieved using microwave irradiation, sometimes under solvent-free conditions. niscpr.res.insciforum.net For example, the one-pot synthesis of dihydropyrimidine (B8664642) derivatives from ethyl 3-oxobutanoate, an aldehyde, and urea can be completed in 2-4 minutes under microwave irradiation, compared to several hours via conventional reflux. sciforum.netsciforum.net

Mechanochemistry, which utilizes mechanical force to induce chemical transformations, is another cornerstone of green synthetic chemistry. rsc.orgnih.gov High-speed ball-milling (HSBM) is a common mechanochemical technique that can facilitate esterification reactions under solvent-free conditions at room temperature. rsc.org This method not only avoids the use of harmful solvents but is also energy-efficient. rsc.org The synthesis of esters and other compounds like β-sulfenylated ketones has been demonstrated using ball milling, often with high yields and short reaction times. rsc.orgnih.gov

The table below compares these green synthetic methods for reactions involving ester synthesis or the use of β-keto ester precursors.

| Method | Reactants | Conditions | Time | Yield (%) | Reference |

| Microwave-Assisted | Substituted aldehydes, ethyl 3-oxobutanoate, urea | Ethanol, K-tert-butoxide, 800 W | 2-4 min | 95 | sciforum.netsciforum.net |

| Microwave-Assisted (Solvent-Free) | Anilines, ethyl acetoacetate | p-toluenesulphonic acid, 320 W | 1.5-3.5 min | 82-94 | niscpr.res.in |

| Mechanochemical (Ball-Milling) | Carboxylic acids, alcohols | I₂, KH₂PO₂, room temp. | 20 min | 45-91 | rsc.org |

| Mechanochemical (Ball-Milling) | α,β-unsaturated esters, thiols | K₂CO₃, solvent-free | - | >91 | nih.gov |

Atom Economy and Waste Minimization in Ester Synthesis

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy, such as addition reactions, are inherently less wasteful. primescholars.com In contrast, reactions that generate stoichiometric byproducts, like many traditional esterification methods, can have poor atom economy even if the percentage yield is high. primescholars.com

Modern synthetic strategies aim to maximize atom economy. Cross-Dehydrogenative Coupling (CDC) reactions, for instance, are designed to form C-C or C-heteroatom bonds with minimal waste, often with only water as a byproduct. labmanager.comeurekalert.org The development of new catalysts that enable these highly atom-economical transformations using benign oxidants like molecular oxygen is a key area of research. labmanager.comeurekalert.org

Waste minimization in ester synthesis also involves practical laboratory and industrial strategies. numberanalytics.com This includes optimizing reaction conditions to reduce the formation of side products, using catalytic rather than stoichiometric reagents, and choosing greener solvents that are easier to recycle or dispose of. numberanalytics.comjove.com The best practice for handling organic waste is to collect it for treatment by a licensed contractor, rather than disposal via evaporation or down the sink, to prevent environmental contamination. asta.edu.au The adoption of continuous flow reactors over batch reactors can also contribute to waste reduction and improved efficiency in industrial settings. numberanalytics.com

Chemical Reactivity and Mechanistic Investigations

General Reactivity Profile of the α-Hydroxy-β-Keto Ester Moiety

Ethyl 2-hydroxy-3-oxobutanoate possesses an α-hydroxy-β-keto ester moiety, a functional group arrangement that imparts a versatile and nuanced reactivity profile. This structural motif features several reactive sites, making it a valuable precursor in organic synthesis. The key reactive centers include the hydroxyl group, the ketone carbonyl group, the ester carbonyl group, and the acidic α-hydrogen, which can be abstracted to form an enolate.

The presence of the hydroxyl group at the α-position influences the reactivity of the adjacent ketone. This hydroxyl group can be oxidized to a carbonyl, creating a highly electrophilic tricarbonyl species. Conversely, the ketone can be reduced to a secondary alcohol, leading to the formation of a diol. The stereochemical outcome of this reduction is a critical aspect of its chemistry.

The ester group can undergo nucleophilic acyl substitution, allowing for its conversion into other functional groups such as amides or other esters. The α-hydrogen, situated between two electron-withdrawing groups (the ketone and the ester), is acidic and can be removed by a suitable base to generate a nucleophilic enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.

Oxidation Reactions and Characterization of Oxidized Products

The α-hydroxy group of this compound can be oxidized to yield a ketone functionality. smolecule.com For instance, oxidation of a sample of ethyl acetoacetate (B1235776) that had been stored for a long period was found to contain this compound, a product of oxidation by dissolved atmospheric oxygen. researchgate.net More controlled oxidation can be achieved using various oxidizing agents. For example, the use of reagents like Jones reagent (CrO₃/H₂SO₄) can convert the hydroxyl group to a keto group. The resulting product is ethyl 2,3-dioxobutanoate, a highly reactive tricarbonyl compound.

The characterization of these oxidized products relies on standard spectroscopic techniques. Infrared (IR) spectroscopy would show the appearance of a new carbonyl stretching frequency and the disappearance of the hydroxyl O-H stretch. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would confirm the change in the oxidation state of the α-carbon.

Reduction Reactions and Control of Stereochemistry

The reduction of the β-keto group in this compound and its derivatives is a synthetically important transformation that leads to the formation of 2,3-dihydroxybutanoates. The stereochemical outcome of this reduction is of paramount importance, and significant research has been dedicated to controlling the formation of specific stereoisomers.

Enantioselective and Diastereoselective Reductions to Hydroxybutanoates

The reduction of the ketone in α-substituted-β-keto esters can generate two new stereocenters, leading to four possible stereoisomers. Achieving high levels of both enantioselectivity and diastereoselectivity is a key challenge.

Microbial reductions have proven to be highly effective in achieving stereoselective reduction. For example, various yeasts and bacteria have been employed to reduce derivatives of this compound with high stereocontrol. researchgate.nettandfonline.comtandfonline.com Baker's yeast, a common biocatalyst, can reduce esters of 2-alkyl-3-oxobutanoic acid to the corresponding (S)-hydroxy esters. researchgate.netoup.com Specifically, the reduction of ethyl 2-acetoxy-3-oxobutanoate with immobilized baker's yeast yields a mixture of ethyl (2R,3S)- and (2S,3S)-2-acetoxy-3-hydroxybutanoates and ethyl (2S,3S)-2,3-dihydroxybutanoate, all with high enantiomeric excess (>95% ee). oup.com

Fungi such as Penicillium purpurogenum have been shown to reduce ethyl 2-methyl-3-oxobutanoate to the corresponding alcohols with a high diastereomeric ratio (anti/syn ratio of 93/7) and high enantiomeric excess for both the anti-(2S, 3S) and syn-(2S, 3R) isomers. tandfonline.comoup.com Similarly, the alga Chlorella pyrenoidosa can reduce ethyl 2-methyl-3-oxobutanoate, producing a mixture of anti-(2S, 3S) and syn-(2S, 3R) hydroxy esters with high enantiomeric excesses. tandfonline.comnih.gov

Chemical methods for stereoselective reduction have also been developed. The use of chiral auxiliaries, such as cis-1-arylsulfonamido-2-indanols, in the reduction of α-keto esters has demonstrated excellent diastereoselectivities. nih.gov Furthermore, Lewis acid-mediated reductions using reagents like titanium tetrachloride in combination with a pyridine-borane complex can lead to high syn-selectivity (up to 99% dr), while cerium trichloride (B1173362) with sterically hindered reducing agents like lithium triethylborohydride can achieve high anti-selectivity. researchgate.net

Impact of Catalyst and Reaction Conditions on Stereoselectivity

The choice of catalyst and reaction conditions plays a crucial role in determining the stereochemical outcome of the reduction.

In microbial reductions, the specific strain of microorganism is a primary determinant of stereoselectivity. For instance, in the reduction of ethyl 2-(benzamidomethyl)-3-oxobutanoate, Kluyveromyces marxianus var. lactis produces the (2R,3S)-syn isomer with high diastereomeric and enantiomeric excess, while Pichia glucozyma yields the (2S,3S)-anti isomer as the major product. researchgate.net Pre-treatment of baker's yeast, such as by heating or with enzyme inhibitors like allyl alcohol, can significantly improve the stereoselectivity of the reduction of ethyl 4-chloro-3-oxobutanoate. acs.org Additives like methyl vinyl ketone can also be used to control the diastereoselectivity in the microbial reduction of ethyl 2-methyl-3-oxobutanoate. oup.com

In chemical reductions, the choice of the reducing agent and any additives is critical. For instance, the reduction of α-keto esters bearing a chiral auxiliary with L-Selectride at low temperatures results in excellent stereoselectivity. nih.gov The addition of zinc chloride to this system can further enhance the diastereofacial selectivity to >99% de. nih.gov The use of different enantiomers of oxazaborolidine catalysts, such as (R)- or (S)-2-Methyl-CBS-oxazaborolidine, in the borane (B79455) reduction of α-L-amino-β-keto esters allows for the selective synthesis of different diastereomers of the corresponding hydroxy esters. acgpubs.org

The following table summarizes the stereoselective reduction of various α-substituted-β-keto esters, highlighting the influence of the catalyst on the stereochemical outcome.

| Substrate | Catalyst/Microorganism | Major Product(s) | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

| Ethyl 2-(benzamidomethyl)-3-oxobutanoate | Kluyveromyces marxianus var. lactis CL69 | (2R,3S)-ethyl 2-(benzamidomethyl)-3-hydroxybutanoate | 98% de | >99% ee |

| Ethyl 2-(benzamidomethyl)-3-oxobutanoate | Pichia glucozyma CBS 5766 | (2S,3S)-ethyl 2-(benzamidomethyl)-3-hydroxybutanoate | 86% de | >99% ee |

| Ethyl 2-methyl-3-oxobutanoate | Penicillium purpurogenum | anti-(2S, 3S)- and syn-(2S, 3R)-hydroxy esters | anti/syn = 93/7 | 90% ee (anti), >99% ee (syn) |

| Ethyl 2-methyl-3-oxobutanoate | Klebsiella pneumoniae IFO 3319 | ethyl (2R,3S) 3-hydroxy-2-methylbutanoate | >98% de | >99% ee |

| Ethyl 2-acetoxy-3-oxobutanoate | Immobilized Baker's Yeast | (2R,3S)- and (2S,3S)-2-acetoxy-3-hydroxybutanoates, (2S,3S)-2,3-dihydroxybutanoate | 18:19:63 mixture | >95% ee |

| α-substituted β-keto esters | TiCl₄ / pyridine-borane complex | syn-β-hydroxy ester | up to 99% dr | - |

| α-substituted β-keto esters | CeCl₃ / LiEt₃BH | anti-β-hydroxy ester | - | - |

| α-L-amino-β-keto esters | (R)- or (S)-2-Methyl-CBS-oxazaborolidine / Borane | Diastereomeric 4-amino-3-hydroxy esters | Dependent on catalyst enantiomer | - |

Nucleophilic Substitution Reactions and Ester Modifications

The ester functionality in this compound is susceptible to nucleophilic substitution reactions. smolecule.com This allows for the modification of the ester group to generate a variety of derivatives. For instance, hydrolysis under acidic or basic conditions can convert the ethyl ester to the corresponding carboxylic acid, 2-hydroxy-3-oxobutanoic acid. Transesterification, by reaction with a different alcohol in the presence of an acid or base catalyst, can be used to produce other alkyl esters.

Furthermore, reaction with amines can lead to the formation of amides. These transformations are standard ester modifications and proceed through the typical nucleophilic acyl substitution mechanism.

Cyclization and Annulation Reactions in Complex Derivative Formation

This compound and its parent compound, ethyl acetoacetate, are valuable building blocks in the synthesis of heterocyclic compounds through cyclization and annulation reactions. The presence of multiple reactive sites allows for participation in a variety of ring-forming transformations.

For example, ethyl acetoacetate reacts with cyclic ketones and aromatic methyl ketones in the presence of excess ammonium (B1175870) acetate (B1210297) to form substituted pyridines and quinolines. oup.com In a related transformation, ethyl 3-oxobutanoate can participate in [4+2] annulation reactions with para-quinone methides (p-QMs) catalyzed by a Brønsted acid to yield xanthenones and chromenes. chim.it

The enolate generated from this compound can also act as a nucleophile in intramolecular reactions. For instance, an intramolecular Dieckmann-type cyclization of a related diester can produce a cyclic β-keto ester. While direct examples of cyclization involving the hydroxyl group of this compound are less common in the provided context, its potential to participate in such reactions, for example, through formation of a cyclic ether or lactone under appropriate conditions, is a logical extension of its reactivity.

Tautomerism and Isomeric Equilibrium Studies

Comparative Analysis with Keto-Enol Tautomerism of Ethyl Acetoacetate (B1235776)

Ethyl acetoacetate serves as a fundamental model for studying keto-enol tautomerism in β-keto esters. mu-pleven.bg The equilibrium involves two distinct constitutional isomers: the keto form and the enol form. phywe.com

Keto Form (Ethyl 3-oxobutanoate): This form contains a ketone and an ester functional group.

Enol Form ((Z)-ethyl 3-hydroxy-2-butenoate): This isomer features a carbon-carbon double bond and a hydroxyl group. umsl.edu The enol form is stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen of the ester group, forming a pseudo-six-membered ring. mu-pleven.bg This internal hydrogen bonding is a significant factor in its stability.

The position of the equilibrium is highly sensitive to the surrounding environment. In the pure liquid, ethyl acetoacetate exists as a mixture of both tautomers, with the keto form generally being predominant under normal conditions. umsl.eduoxfordreference.com However, the percentage of the enol form can be substantial and is influenced by solvent and temperature. mu-pleven.bg For instance, while the pure liquid contains about 8% of the enol form, this can increase to 46% in a nonpolar solvent like hexane (B92381). mu-pleven.bg This contrasts with other dicarbonyl compounds like 2,4-pentanedione (acetylacetone), which shows a much higher enol content (76% in pure liquid) due to the formation of a stronger intramolecular hydrogen bond. mu-pleven.bg

Gas-Phase and Solution-Phase Tautomeric Equilibrium Investigations

The tautomeric equilibrium of ethyl acetoacetate has been extensively studied in both the gas phase and various solutions, revealing significant shifts in the keto-enol ratio. semanticscholar.orgresearchgate.net

In the gas phase , the enol form is considerably more favored than in the condensed phase. researchgate.net This is attributed to the stability gained from the intramolecular hydrogen bond, which is not disrupted by solvent molecules. semanticscholar.org Studies have shown that the enol tautomer is the predominant form in the gas phase. researchgate.net

In the solution phase , the equilibrium is strongly dependent on the solvent's polarity. masterorganicchemistry.com

Non-polar solvents , such as hexane or carbon tetrachloride, favor the enol form. In these solvents, the intramolecular hydrogen bond of the enol is not in competition with intermolecular hydrogen bonds from the solvent. masterorganicchemistry.com The enol content can be as high as 49% in carbon tetrachloride and 64% in n-hexane. masterorganicchemistry.comresearchgate.net

Polar solvents , especially those capable of hydrogen bonding like water or ethanol (B145695), tend to stabilize the more polar keto form. They disrupt the intramolecular hydrogen bond of the enol by forming intermolecular hydrogen bonds with both the keto and enol tautomers. masterorganicchemistry.com In ethanol and acetonitrile, the keto form is predominant, and in water (D₂O), the enol form accounts for less than 2%. masterorganicchemistry.comresearchgate.net

The following table summarizes the percentage of the enol tautomer of ethyl acetoacetate in different phases and solvents.

| Phase / Solvent | Enol Tautomer Percentage (%) | Reference(s) |

|---|---|---|

| Gas Phase | 49.3 | umsl.edu |

| Neat Liquid | ~8 | mu-pleven.bg |

| n-Hexane | 46 - 64 | mu-pleven.bgresearchgate.net |

| Carbon Tetrachloride (CCl₄) | 49 | masterorganicchemistry.com |

| Ethanol | Keto form predominates | researchgate.net |

| Acetonitrile | Keto form predominates | researchgate.net |

| Water (D₂O) | < 2 | masterorganicchemistry.com |

Thermodynamic Parameters (Enthalpy, Entropy) of Tautomeric Transformations

The thermodynamics of the keto-enol transformation of ethyl acetoacetate have been determined through various experimental techniques, including NMR spectroscopy and gas chromatography. umsl.eduresearchgate.net These studies provide insight into the relative stabilities of the tautomers.

In the gas phase, the enolization process (keto → enol) is exothermic, with a reported enthalpy of enolization (ΔHenol) of approximately -8 to -14.8 kJ·mol⁻¹. umsl.edu This indicates that the enol form is energetically more stable in the gas phase. However, the keto form is favored by entropy. semanticscholar.org

In the liquid phase, the enthalpy difference is smaller. The transformation from the more stable keto form to the enol form is endothermic. Research by Umnahanant and Chickos provided detailed thermodynamic data for the pure tautomers. umsl.eduacs.org They calculated the enthalpies of formation for both the keto (ethyl 3-oxobutanoate) and enol ((Z)-ethyl 3-hydroxy-2-butenoate) forms in both the liquid and gas phases.

The table below presents key thermodynamic parameters for the tautomers of ethyl acetoacetate.

| Parameter | Tautomer | Value | Phase | Reference(s) |

|---|---|---|---|---|

| Standard Enthalpy of Formation (ΔfH°m) | Keto (Ethyl 3-oxobutanoate) | -578.2 ± 3.3 kJ·mol⁻¹ | Gas | researchgate.netumsl.edu |

| Enol ((Z)-ethyl 3-hydroxy-2-butenoate) | -593.0 ± 2.7 kJ·mol⁻¹ | Gas | researchgate.netumsl.edu | |

| Standard Enthalpy of Formation (ΔfH°m) | Keto (Ethyl 3-oxobutanoate) | -639.8 ± 2.4 kJ·mol⁻¹ | Liquid | researchgate.netumsl.edu |

| Enol ((Z)-ethyl 3-hydroxy-2-butenoate) | -647.7 ± 2.4 kJ·mol⁻¹ | Liquid | researchgate.netumsl.edu | |

| Enthalpy of Vaporization (ΔlgH°m at 298.15 K) | Keto (Ethyl 3-oxobutanoate) | 61.6 ± 2.2 kJ·mol⁻¹ | - | umsl.eduresearchgate.netacs.org |

| Enol ((Z)-ethyl 3-hydroxy-2-butenoate) | 54.7 ± 1.3 kJ·mol⁻¹ | - | umsl.eduresearchgate.netacs.org | |

| Gas-Phase Enolization Enthalpy (ΔH°) | Keto → Enol | -14.8 ± 4.0 kJ·mol⁻¹ | Gas | umsl.edu |

An interesting finding is the observation of a non-zero endothermic enthalpy of mixing of the tautomers, which destabilizes the mixture relative to the pure components. umsl.eduacs.org

Spectroscopic Discrimination of Tautomeric Forms

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for identifying and quantifying the keto and enol tautomers of ethyl acetoacetate. semanticscholar.org

¹H NMR Spectroscopy: This is one of the most effective methods for studying tautomeric equilibria. The keto and enol forms give distinct signals:

Enol Form: The most characteristic signal is the enolic hydroxyl proton (-OH), which appears far downfield, typically around δ 12.01 ppm in the gas phase and δ 11.96 ppm in the neat liquid. semanticscholar.org This large chemical shift is due to the strong intramolecular hydrogen bond. The vinylic proton (=CH-) also gives a characteristic signal.

Keto Form: This form is identified by the signal from the α-methylene protons (-CH₂-) adjacent to the ketone group, which typically appear around δ 3.5 ppm. The methyl protons of the acetyl group appear at a different chemical shift compared to the methyl group in the enol form.

By integrating the areas of these distinct signals, the relative proportion of each tautomer in a sample can be accurately determined. semanticscholar.org

Infrared (IR) Spectroscopy: IR spectroscopy can also distinguish between the two forms by identifying their characteristic functional group vibrations:

Keto Form: Shows two distinct carbonyl (C=O) stretching bands: one for the ketone (~1745 cm⁻¹) and one for the ester (~1720 cm⁻¹).

Enol Form: The spectrum is more complex. It shows a C=C stretching band for the double bond and a conjugated carbonyl (ester) stretching band at a lower frequency (around 1650 cm⁻¹) due to conjugation and hydrogen bonding. A broad O-H stretching band is also present.

These spectroscopic techniques provide invaluable data for understanding the structural and environmental factors that govern the tautomeric equilibrium of ethyl acetoacetate. semanticscholar.org

Table of Compounds

| Common Name | Systematic Name |

| Ethyl acetoacetate | Ethyl 3-oxobutanoate |

| Keto form of ethyl acetoacetate | Ethyl 3-oxobutanoate |

| Enol form of ethyl acetoacetate | (Z)-ethyl 3-hydroxy-2-butenoate |

| Ethyl 2-hydroxy-3-oxobutanoate | This compound |

| Acetylacetone | 2,4-Pentanedione |

| Hexane | Hexane |

| Carbon tetrachloride | Tetrachloromethane |

| Ethanol | Ethanol |

| Acetonitrile | Acetonitrile |

| Water | Water |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds in solution. For derivatives of Ethyl 2-hydroxy-3-oxobutanoate, NMR provides detailed information about the chemical environment of each proton and carbon atom. For instance, in a related compound, Ethyl 2-hydroxy-2-(2-oxocyclohexyl)-3-oxobutanoate, specific chemical shifts in ¹H and ¹³C NMR spectra allow for the unambiguous assignment of each atom within the molecule. rsc.org The proton signals for the ethyl ester group typically appear as a triplet around 1.20 ppm and a quartet around 4.17 ppm, while the methyl ketone protons resonate as a singlet near 2.22 ppm. rsc.org The hydroxyl proton is often observed as a broad singlet, such as the one seen at 4.08 ppm in the cyclohexyl derivative. rsc.org

¹H and ¹³C NMR Data for a Related Compound: Ethyl 2-hydroxy-2-(2-oxocyclohexyl)-3-oxobutanoate rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 1.20 (t, J = 7.1 Hz, 3H) | Ethyl ester -CH₃ |

| 2.22 (s, 3H) | Acetyl -CH₃ | |

| 4.17 (q, J = 7.1 Hz, 2H) | Ethyl ester -OCH₂- | |

| 4.08 (s, 1H) | Hydroxy -OH | |

| 1.60-2.36, 3.55 (m) | Cyclohexyl protons | |

| Solvent: CDCl₃, Frequency: 400 MHz | ||

| ¹³C NMR | 13.8 | Ethyl ester -CH₃ |

| 24.6 | Acetyl -CH₃ | |

| 62.7 | Ethyl ester -OCH₂- | |

| 170.2, 206.0, 210.2 | Carbonyls (Ester, Acetyl, Cyclohexyl) | |

| Solvent: CDCl₃, Frequency: 101 MHz |

The use of stable isotopes, particularly ¹³C and deuterium (B1214612) (²H), in this compound and its analogues is critical for advanced biomolecular NMR studies. isotope.comisotope.com These isotopically labeled compounds serve as precursors in biosynthetic pathways, allowing researchers to trace the incorporation of specific atoms into larger molecules like amino acids. For example, Ethyl 2-hydroxy-2-methyl-3-oxobutanoate, labeled with ¹³C at the methyl or acetyl group, is used as a chiral precursor for producing valine and leucine (B10760876) in E. coli expression systems for protein NMR applications. isotope.comeurisotop.comeurisotop.com The specific labeling patterns, such as in Ethyl 2-hydroxy-2-methyl-d3-3-oxobutanoate-4-¹³C, provide precise probes for metabolic flux analysis and the study of protein structure and dynamics. isotope.commedchemexpress.comsigmaaldrich.com

Examples of Isotope-Labeled this compound Analogues

| Compound Name | Isotopic Label | Application | Reference |

|---|---|---|---|

| Ethyl 2-hydroxy-2-methyl-3-oxobutanoate (methyl-¹³C) | ¹³C at the 2-methyl group | Pro-S chiral precursor for valine and leucine in BioNMR | isotope.comsigmaaldrich.com |

| Ethyl 2-hydroxy-2-methyl-d3-3-oxobutanoate-4-¹³C | ¹³C at the C4 (acetyl carbonyl) and ²H at the 2-methyl group | Pro-R chiral precursor for valine and leucine in BioNMR | isotope.comsigmaaldrich.com |

| Ethyl 2-hydroxy-2-ethyl-d₅-3-oxobutanoate-4-¹³C | ¹³C at C4 and ²H at the 2-ethyl group | Metabolomic profiling and stable isotope probing | sigmaaldrich.com |

Dynamic Nuclear Polarization (DNP) is an emerging technique to dramatically boost the sensitivity of NMR spectroscopy. For complex biological systems or low-concentration samples, DNP can enhance NMR signals by several orders of magnitude. In the context of related compounds like Methyl 2-ethyl-2-hydroxy-3-oxobutanoate, it has been proposed that the molecule can participate in DNP mechanisms. This involvement would enhance its detection in metabolic studies, allowing for a more detailed investigation of its role in pathways such as amino acid biosynthesis.

Infrared (IR) and Mass Spectrometry (MS) Applications in Functional Group and Fragmentation Analysis

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups within this compound. The presence of multiple carbonyl groups leads to characteristic strong absorption bands in the IR spectrum. For structurally similar β-keto esters, distinct stretches are observed for the ester carbonyl (C=O) at approximately 1740 cm⁻¹ and the ketone carbonyl at around 1710 cm⁻¹. The hydroxyl (-OH) group also gives rise to a broad absorption band, typically in the 3200-3600 cm⁻¹ region.

Mass spectrometry (MS) provides information on the molecular weight and is used to deduce the structure through analysis of fragmentation patterns. In the electron ionization mass spectrum (EIMS) of a derivative, 3-oxo-2-(4-hydroxybenzylidene)-butyric acid ethyl ester, the molecular ion peak (M+) was observed at m/z = 234, confirming its molecular weight. bgcryst.com The fragmentation pattern reveals subsequent losses of small, stable fragments, which helps in confirming the connectivity of the molecule. bgcryst.com

Spectroscopic Data for this compound and Derivatives

| Technique | Feature | Observed Value/Pattern (in related compounds) | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Ester Carbonyl (C=O) Stretch | ~1740 cm⁻¹ | |

| Ketone Carbonyl (C=O) Stretch | ~1710 cm⁻¹ | ||

| Mass Spectrometry (EIMS) | Molecular Ion Peak (M+) | m/z = 234 for C₁₃H₁₄O₄ derivative | bgcryst.com |

X-ray Crystallography for Molecular Geometry and Conformation Determination

Crystallographic Data for Derivatives of this compound

| Compound | Crystal System | Space Group | Key Geometric Feature | Reference |

|---|---|---|---|---|

| 3-Oxo-2-(4-hydroxybenzylidene)-butyric acid ethyl ester | Triclinic | P-1 | Molecules are hydrogen-bonded into chains. | bgcryst.com |

| Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate | Monoclinic | P2₁/n | Adopts a Z conformation about the C=C bond. | researchgate.net |

| Ethyl 2-[(4-Hydroxy-phenyl)-hydrazono]-3-oxobutanoate | Triclinic | P-1 | Phenylhydrazone and oxobutanoate planes are nearly coplanar (dihedral angle 8.15°). | researchgate.net |

| Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate | Monoclinic | P2₁/n | Two independent molecules in the asymmetric unit. | iucr.org |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. In derivatives of this compound, hydrogen bonding plays a dominant role in defining the supramolecular architecture. In the crystal structure of Ethyl 2-[(4-Hydroxy-phenyl)-hydrazono]-3-oxobutanoate, molecules are linked by O-H···O hydrogen bonds, forming infinite chain-like structures. researchgate.net Additionally, weaker C-H···O interactions contribute to the formation of molecular dimers, which then assemble into ribbons. researchgate.net Similarly, the structure of 3-oxo-2-(4-hydroxybenzylidene)-butyric acid ethyl ester features molecules connected into chains via hydrogen bonds. bgcryst.com An interesting case is presented by Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate, where two independent molecules exist in the crystal; one type forms one-dimensional chains through intermolecular O-H···O interactions, while the other remains unassociated. iucr.org These interactions are crucial for stabilizing the crystal lattice. researchgate.net

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic nature of Ethyl 2-hydroxy-3-oxobutanoate. These methods provide detailed information about molecular geometry, orbital energies, and reactivity indices.

The electronic structure is key to the molecule's reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals insights into its chemical behavior. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. For β-keto esters, the LUMO map often shows that the β-carbon is susceptible to nucleophilic attack, indicating a favorable site for enzymatic reduction scielo.br. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability.

DFT calculations are also employed to study the tautomerism in β-keto esters, specifically the equilibrium between the keto and enol forms. For related β-keto esters, spectroscopic characterization has shown that the keto form is often predominant nih.govresearchgate.net. Theoretical calculations help to determine the relative stability of these tautomers and the energetic barriers for their interconversion.

Molecular Docking and Dynamics Simulations for Ligand-Biomacromolecule Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing how a ligand like this compound interacts with a biological macromolecule, such as an enzyme. These simulations are crucial in fields like drug design and enzymology.

For instance, β-keto esters have been investigated as potential inhibitors of bacterial quorum sensing (QS), a system involved in antibiotic resistance researchgate.net. Molecular docking can predict the binding pose of the compound within the active site of QS-related proteins, such as LasR researchgate.net. These static models identify key interactions, including hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues.

Following docking, MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability over time researchgate.netresearchgate.netnih.gov. By simulating the motion of atoms, MD can confirm whether the binding pose predicted by docking is maintained and can reveal the influence of solvent and thermal fluctuations on the interaction researchgate.net. For example, in simulations of β-keto ester analogues with LasR and LuxS proteins, MD showed that certain compounds formed stable complexes, indicating their potential as effective inhibitors researchgate.net. These simulations can track interaction fractions, quantifying the percentage of time specific interactions like hydrogen bonds or water bridges are maintained researchgate.net.

Prediction and Analysis of Molecular Descriptors

Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies to predict the biological activity and pharmacokinetic properties of compounds. Key descriptors for this compound include the Topological Polar Surface Area (TPSA), the logarithm of the partition coefficient (LogP), and the number of rotatable bonds.

These descriptors help to evaluate the molecule's "drug-likeness" according to frameworks like Lipinski's rule of five nih.gov. TPSA is a good indicator of a drug's polarity and its ability to permeate cell membranes. LogP measures the lipophilicity of the compound, which affects its absorption and distribution. The number of rotatable bonds indicates the conformational flexibility of the molecule.

Table 1: Computed Molecular Descriptors for this compound and Related Anion

| Descriptor | Value (for this compound) | Value (for (S)-2-acetyl-2-hydroxybutanoate anion) | Significance |

|---|---|---|---|

| Molecular Formula | C6H10O4 |

C6H9O4- nih.gov |

Basic chemical identity |

| Molecular Weight | 146.14 g/mol | 145.13 g/mol nih.gov | Size of the molecule |

| XLogP3 | N/A | 0.5 nih.gov | Lipophilicity |

| Hydrogen Bond Donors | 1 | 1 nih.gov | Potential for H-bonding |

| Hydrogen Bond Acceptors | 4 | 4 nih.gov | Potential for H-bonding |

| Rotatable Bonds | 4 | 3 nih.gov | Conformational flexibility |

| TPSA | 66.8 Ų | 77.4 Ų nih.gov | Polarity, membrane permeability |

Note: Data for the anion is from PubChem CID 21145135. Descriptors for the ethyl ester are calculated or inferred based on its structure.

Natural Bonding Orbital (NBO) and Non-Linear Optical (NLO) Properties Analysis

Natural Bonding Orbital (NBO) analysis transforms the complex molecular wavefunction into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges. It provides detailed information on electron delocalization and hyperconjugative interactions between filled (donor) and vacant (acceptor) orbitals. For this compound, NBO analysis would reveal the nature of the C-C, C=O, C-O, and O-H bonds, including their hybridization and polarization. It can quantify the stabilizing energy associated with electron delocalization from the oxygen lone pairs to adjacent anti-bonding orbitals, which is crucial for understanding the molecule's reactivity and conformational preferences.

Non-Linear Optical (NLO) properties describe how a material's optical characteristics change under intense light, such as that from a laser. Computational methods can predict NLO properties like the first hyperpolarizability (β). While β-keto esters are not typically studied for NLO applications, these calculations are part of a comprehensive computational analysis, particularly if the molecule were to be used as a building block for more complex materials researchgate.netnih.gov. Such studies are more common for complex heterocyclic compounds that may be synthesized from β-keto ester precursors researchgate.netnih.gov.

Electrostatic Potential Mapping for Interaction Site Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in biological systems. The MEP map is color-coded: red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, an MEP map would show significant negative potential (red) around the oxygen atoms of the two carbonyl groups and the hydroxyl group. These electron-rich sites are the primary locations for hydrogen bonding and interactions with electrophiles. Conversely, a region of positive potential (blue) would be located around the hydrogen of the hydroxyl group, identifying it as the most acidic proton and a likely site for interaction with nucleophiles or bases. Such maps are crucial for rationalizing the binding modes observed in molecular docking studies researchgate.netnih.gov.

Biological Research Applications and Metabolic Intermediacy

Role in Studying Metabolic Pathways and Enzyme Reaction Mechanisms

Ethyl 2-hydroxy-3-oxobutanoate, or more specifically its de-esterified form, (S)-2-aceto-2-hydroxybutanoic acid (also known as α-aceto-α-hydroxybutyrate), is a key intermediate in the biosynthesis of branched-chain amino acids (BCAAs). researchgate.netnih.govnih.gov This pathway is essential in plants, fungi, and bacteria, but absent in animals, making its enzymes attractive targets for herbicides and antimicrobial agents. researchgate.netnih.gov

The study of this compound is intrinsically linked to the elucidation of the BCAA pathway, particularly the steps catalyzed by two key enzymes: Acetolactate Synthase (ALS) and Ketol-Acid Reductoisomerase (KARI).

Acetolactate Synthase (ALS): Also known as acetohydroxyacid synthase (AHAS), this thiamine (B1217682) pyrophosphate (ThDP)-dependent enzyme catalyzes the first common step in the BCAA pathway. researchgate.netwikipedia.org In the context of isoleucine synthesis, ALS facilitates the condensation of a two-carbon unit from pyruvate (B1213749) with 2-oxobutanoate (B1229078) to form (S)-2-ethyl-2-hydroxy-3-oxobutanoate (as the acid). nih.govwikipedia.orgnih.gov The enzyme's ability to accept different substrates (either two molecules of pyruvate for the valine/leucine (B10760876) pathway or pyruvate and 2-oxobutanoate for the isoleucine pathway) is a key area of study. researchgate.netnih.gov Research on ALS helps in understanding substrate specificity and the development of specific inhibitors. researchgate.netwikipedia.org

Ketol-Acid Reductoisomerase (KARI): This is the second enzyme in the pathway, responsible for converting the ALS product into a dihydroxy acid. nih.gov KARI catalyzes a complex two-part reaction: an alkyl migration (isomerization) followed by an NADPH-dependent reduction. nih.govgenome.jprhea-db.org (S)-2-ethyl-2-hydroxy-3-oxobutanoate is a substrate for this enzyme, which transforms it into (2R,3R)-2,3-dihydroxy-3-methylpentanoate. nih.govgenome.jp Studying this reaction provides insight into the mechanisms of bifunctional enzymes and combined isomerization-reduction reactions. nih.govrsc.org

The following table summarizes the key enzymes in the metabolic pathway involving this compound's acid form.

| Enzyme | EC Number | Function | Substrate(s) | Product |

| Acetolactate Synthase (ALS/AHAS) | 2.2.1.6 | Catalyzes the first step in BCAA biosynthesis. researchgate.netwikipedia.org | Pyruvate + 2-Oxobutanoate | (S)-2-ethyl-2-hydroxy-3-oxobutanoate + CO₂ |

| Ketol-Acid Reductoisomerase (KARI) | 1.1.1.86 | Catalyzes a two-step isomerization and reduction. nih.govgenome.jp | (S)-2-ethyl-2-hydroxy-3-oxobutanoate + NADPH | (2R,3R)-2,3-dihydroxy-3-methylpentanoate + NADP⁺ |

Precursor for Biosynthesis of Key Biomolecules (e.g., Valine and Leucine Amino Acids for Analogs)

This compound serves as a direct and specific precursor in the biosynthesis of isoleucine, one of the essential branched-chain amino acids. wikipedia.orgumaryland.eduyeastgenome.org Its structural homolog, ethyl 2-hydroxy-2-methyl-3-oxobutanoate (derived from two pyruvate molecules), is the precursor for valine and leucine. agriculturejournals.cz

A significant application of this compound is in the production of isotopically labeled amino acid analogs for research. By using ester derivatives of 2-hydroxy-2-ethyl-3-oxobutanoate with stable isotopes (e.g., ¹³C, ²H), researchers can introduce labels into the isoleucine biosynthetic pathway in organisms like E. coli. google.com

This process allows for the specific labeling of isoleucine residues within proteins. google.com The resulting proteins, containing stereospecifically labeled methyl groups, are invaluable for structural biology studies using Nuclear Magnetic Resonance (NMR) spectroscopy. google.com This labeling strategy is a powerful tool for probing protein structure, dynamics, and interactions, particularly in large protein complexes. google.comcopernicus.org The use of the chiral (S)-enantiomer of the precursor is crucial, as it is the biologically active form that can be incorporated by bacteria, making the synthesis more efficient compared to using racemic mixtures. google.com

Substrate Specificity and Kinetic Studies of Reductase Enzymes

This compound and its acid form are key substrates for studying the specificity and kinetics of reductase enzymes, most notably Ketol-Acid Reductoisomerase (KARI). genome.jpnih.gov KARI (EC 1.1.1.86) is an NADPH-dependent enzyme that not only reduces the keto group of its substrate but also catalyzes an alkyl migration. nih.govgenome.jp

Kinetic studies on KARI from various organisms have been performed to understand its mechanism. The enzyme exhibits specificity for NADPH as a cofactor and acts on both (S)-2-hydroxy-2-methyl-3-oxobutanoate (valine/leucine precursor) and (S)-2-ethyl-2-hydroxy-3-oxobutanoate (isoleucine precursor). genome.jpnih.gov For instance, KARI from E. coli has been shown to process these substrates, and kinetic constants have been determined for related intermediates. rsc.org Studies on KARI from Mycobacterium tuberculosis revealed that the enzyme could utilize both NADPH and NADH as cofactors, which has implications for its function under different metabolic conditions. rsc.org

Beyond KARI, other keto ester reductases found in organisms like baker's yeast (Saccharomyces cerevisiae) have been investigated for their ability to reduce various α-keto esters. tandfonline.comtandfonline.com These enzymes often display broad substrate specificity but can have different stereoselectivities, producing either (R)- or (S)-hydroxy esters. tandfonline.com For example, studies on yeasts like Sporobolomyces sp. and Candida albicans have identified NADPH-dependent aldo-keto reductases that can convert related compounds like ethyl 2-acetamido-3-oxobutyrate, highlighting the diversity of enzymes that can act on such substrates. tandfonline.com

The table below shows kinetic data for a related substrate with KARI, illustrating the type of data obtained in these studies.

| Enzyme | Source Organism | Substrate | Kₘ (μM) | kcat (s⁻¹) |

| KARI-II | Mycobacterium tuberculosis | 3-hydroxy-3-methyl-2-ketobutyrate (HMKB) | 301.30 ± 7.7 | 201.17 ± 61.39 |

(Data from a study on a related intermediate in the valine pathway, demonstrating typical kinetic analysis of KARI). rsc.org

Applications in Metabolomics and Proteomics Research

The role of this compound as a metabolic intermediate makes it a valuable tool in the fields of metabolomics and proteomics. nih.govscispace.com These disciplines aim to comprehensively identify and quantify the complete set of metabolites (metabolome) and proteins (proteome) in a biological system.

Metabolomics: In metabolomics, this compound and its related compounds are tracked as part of metabolic profiling. Its presence and concentration can provide a snapshot of the activity of the BCAA biosynthesis pathway. hmdb.caru.nl A key application is in metabolic flux analysis, where stable isotope-labeled precursors, such as ¹³C-labeled this compound, are introduced into a system. isotope.comnih.gov By tracing the path of the isotope through the metabolic network using techniques like mass spectrometry (MS) or NMR, researchers can quantify the in vivo rates of different reactions and understand how metabolic pathways are regulated under various conditions. nih.gov

Proteomics: In proteomics, the primary application is the use of isotopically labeled this compound for the production of proteins with specifically labeled isoleucine residues. google.comcopernicus.org This is a powerful technique for quantitative proteomics (e.g., SILAC - Stable Isotope Labeling with Amino acids in Cell culture, though typically applied differently) and, more commonly, for structural proteomics. isotope.com As mentioned previously, proteins containing ¹³C-labeled isoleucine can be analyzed by NMR to determine their three-dimensional structure and study their dynamics. google.com Furthermore, proteomics analyses of organisms engineered for high-level production of amino acids like L-valine have studied the expression levels of enzymes in the BCAA pathway, including acetolactate synthase, to understand metabolic bottlenecks and improve yields. nih.govscispace.com

Advanced Analytical Methodologies for Compound Characterization and Quantification

Gas Chromatography (GC) for Impurity Profiling and Tautomer Separation

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like Ethyl 2-hydroxy-3-oxobutanoate. It excels in separating components of a mixture for impurity profiling and can even distinguish between tautomeric forms under the right conditions.

Impurity Profiling: Impurity profiling is a critical process in pharmaceutical and chemical manufacturing to ensure the quality and safety of the final product. thermofisher.comjclmm.com GC, particularly when coupled with a high-resolution mass spectrometer, is a powerful tool for detecting, identifying, and quantifying volatile impurities. thermofisher.com In the context of related compounds, this compound has itself been identified as an impurity. For instance, in long-term storage of ethyl acetoacetate (B1235776), this compound can form as a product of oxidation by dissolved atmospheric oxygen and can be identified using GC. researchgate.netresearchgate.net The high separation efficiency of capillary GC columns allows for the resolution of closely related structures from the main component.

Tautomer Separation: Like other β-keto esters, this compound can exist in keto-enol tautomeric forms. The separation and study of these tautomers are of significant interest in understanding the compound's reactivity and properties. The gas chromatographic behavior of the keto and enol forms of the related compound, ethyl acetoacetate, has been extensively studied. researchgate.netresearchgate.net It has been observed that the two tautomers can be separated on nonpolar capillary columns. researchgate.netpsu.edu The chromatograms often show a specific profile with a plateau between the two peaks, which corresponds to the reversible keto-enol transformation occurring during the separation process. researchgate.netresearchgate.net The enol form typically has a smaller retention parameter than the keto form when no substituents are present at the α-carbon. researchgate.net The relative peak areas in the chromatogram can reflect the keto-enol equilibrium established in the high-temperature environment of the GC injector. researchgate.net Correlation-gas chromatography has been used to determine the vaporization enthalpies of the individual tautomers of ethyl acetoacetate, a method that requires the components not to equilibrate during their passage through the column. umsl.eduacs.org

Below is a table summarizing typical GC conditions used for the analysis of related short-chain esters and their derivatives.

Table 1: Example GC Parameters for Analysis of Related Compounds

| Parameter | Condition | Application | Reference |

|---|---|---|---|

| Column | Chiraldex Gamma-TA (50 m x 0.25 mm, 0.12 μm) | Enantiomeric separation of ethyl 2-hydroxy-3-methylbutanoate | oeno-one.eu |

| Oven Program | 40°C (1 min), then 1°C/min to 100°C, then 3°C/min to 180°C (5 min) | Enantiomeric separation of ethyl 2-hydroxy-3-methylbutanoate | oeno-one.eu |

| Column | Supelco wax 10 (0.53 mm x 30 m) | Diastereomer ratio analysis of ethyl 2-methyl-3-hydroxybutanoate | tandfonline.com |

| Oven Program | 80°C (5 min), then 10°C/min to 180°C | Diastereomer ratio analysis of ethyl 2-methyl-3-hydroxybutanoate | tandfonline.com |

| Column | TraceGOLD™ TG-5MS (30 m x 0.25 mm, 0.25 µm) | General impurity profiling of pharmaceutical starting materials | thermofisher.com |

| Oven Program | 50°C to 320°C at 20°C/min | General impurity profiling of pharmaceutical starting materials | thermofisher.com |

High-Performance Liquid Chromatography (HPLC) for Purification and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, purification, and quantitative analysis of a wide range of organic compounds, including this compound. Its versatility allows for the analysis of non-volatile or thermally unstable compounds that are not suitable for GC. google.com